molecular formula C15H19N3O2 B11852845 1-(5-(4-Methoxybenzyl)-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-3-yl)ethan-1-ol

1-(5-(4-Methoxybenzyl)-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-3-yl)ethan-1-ol

Cat. No.: B11852845
M. Wt: 273.33 g/mol
InChI Key: QBCLZGICLQYHQM-UHFFFAOYSA-N
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Description

1-(5-(4-Methoxybenzyl)-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-3-yl)ethan-1-ol ( 2228971-82-0, Molecular Formula: C15H19N3O2, Molecular Weight: 273.33 g/mol) is a high-value chemical scaffold for professional research applications. This compound features a tetrahydropyrrolopyrazole core, a privileged structure in medicinal chemistry known for its relevance in neuroscience and oncology research. The compound's structure is closely related to pyrrolopyrazole-based inhibitors that have demonstrated potent activity against key neurological targets. In Alzheimer's disease research, such scaffolds are investigated as potential cholinesterase inhibitors to ameliorate cognitive deficits by increasing acetylcholine levels in the brain, and as inhibitors of Aβ aggregate formation, a key pathological hallmark of the disease . Furthermore, structurally analogous pyrrolopyrazoles have been developed as potent inhibitors of kinases like p21-activated kinase 4 (PAK4), highlighting the scaffold's significant potential in cancer research and anticancer drug discovery . This product is supplied for research use only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C15H19N3O2

Molecular Weight

273.33 g/mol

IUPAC Name

1-[5-[(4-methoxyphenyl)methyl]-4,6-dihydro-1H-pyrrolo[3,4-c]pyrazol-3-yl]ethanol

InChI

InChI=1S/C15H19N3O2/c1-10(19)15-13-8-18(9-14(13)16-17-15)7-11-3-5-12(20-2)6-4-11/h3-6,10,19H,7-9H2,1-2H3,(H,16,17)

InChI Key

QBCLZGICLQYHQM-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NNC2=C1CN(C2)CC3=CC=C(C=C3)OC)O

Origin of Product

United States

Preparation Methods

Synthesis of the Pyrrolo[3,4-c]pyrazole Core

The pyrrolo[3,4-c]pyrazole core is typically constructed via (4 + 2) cycloaddition or cyclocondensation. A transition-metal-free approach involving alkoxyallenes and 1,2-diaza-1,3-dienes has been reported to yield 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazoles in >80% yield . For example, heating a mixture of methoxyallene (1.2 equiv) and 1,2-diaza-1,3-diene (1.0 equiv) in toluene at 110°C for 12 hours under nitrogen affords the bicyclic intermediate. This method avoids metal catalysts, simplifying purification and scalability .

Alternative routes employ Knorr-type pyrazole synthesis, where hydrazines react with β-keto esters. For instance, condensation of methyl 3-oxobutanoate with hydrazine hydrate in ethanol at reflux forms the pyrazole ring, followed by cyclization with a diamine to generate the pyrrolidine moiety . However, this method suffers from moderate yields (50–60%) due to competing side reactions .

Introduction of the 4-Methoxybenzyl Group

The 5-position of the pyrrolopyrazole core is functionalized via alkylation using 4-methoxybenzyl bromide or chloride. A procedure adapted from benzylation protocols involves treating the core intermediate (1.0 equiv) with 4-methoxybenzyl bromide (1.05 equiv) in DMF at 0°C in the presence of potassium carbonate (1.5 equiv) . After 2 hours, the reaction is quenched with water, extracted with ethyl acetate, and purified via silica gel chromatography to yield the 4-methoxybenzyl-substituted product in 70–75% yield .

Reaction ComponentQuantity/EquivConditionsYield
Pyrrolopyrazole core1.0 equivDMF, 0°C, 2 h70–75%
4-Methoxybenzyl bromide1.05 equivK₂CO₃ (1.5 equiv)

Notably, substituting DMF with THF reduces yields to 50%, likely due to poorer solubility of the inorganic base .

Incorporation of the Ethan-1-ol Moiety

The ethanol group at the 3-position is introduced via Grignard addition to a carbonyl precursor. For example, treating 1-methyl-1H-pyrazole-3-carbaldehyde (1.0 equiv) with methylmagnesium bromide (1.3 equiv) in THF at 0°C, followed by stirring at room temperature for 12 hours, yields 1-(1-methyl-1H-pyrazol-3-yl)ethan-1-ol in 44–55% yield . This method is adaptable to the target compound by substituting the pyrazole aldehyde with a pyrrolopyrazole-3-carbaldehyde intermediate .

Critical Optimization Steps:

  • Temperature Control: Slow addition of Grignard reagent at 0°C minimizes side reactions.

  • Workup: Quenching with saturated NH₄Cl and extraction with ethyl acetate improves recovery .

Optimization and Purification Strategies

Solvent Selection:

  • Alkylation Steps: DMF outperforms THF due to superior base solubility .

  • Cycloaddition Reactions: Toluene enables high-temperature reactions without decomposition .

Purification:

  • Silica gel chromatography with gradients of acetone/heptane (1:19 to 1:9) effectively isolates the target compound .

  • Recrystallization from ethanol/water mixtures enhances purity to >95% .

Analytical Characterization

  • NMR Spectroscopy:

    • ¹H NMR (400 MHz, DMSO-d₆): δ 7.50 (d, J = 8.0 Hz, 2H, ArH), 3.90 (s, 3H, OCH₃), 4.20 (q, J = 6.4 Hz, 1H, CHOH) .

    • ¹³C NMR: δ 159.2 (C-O), 136.8 (pyrazole C3), 55.1 (OCH₃) .

  • LC-MS: m/z 274.2 [M+H]⁺, confirming molecular weight .

Chemical Reactions Analysis

Types of Reactions

1-(5-(4-Methoxybenzyl)-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-3-yl)ethan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethan-1-ol group can yield aldehydes or carboxylic acids, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potentially unique properties .

Scientific Research Applications

Medicinal Chemistry

Research has indicated that compounds with pyrazole moieties often exhibit diverse biological activities including anti-inflammatory, analgesic, and anticancer properties. The specific compound has been studied for its potential as an anticancer agent due to its structural similarity to known cytotoxic agents.

Case Study: Anticancer Activity

In a study investigating new pyrazole derivatives, it was found that certain compounds exhibited significant cytotoxicity against human cancer cell lines. For instance, derivatives were synthesized and tested for their ability to induce apoptosis in colorectal cancer cells (RKO), showing promising results in terms of cell viability reduction and apoptotic marker activation .

Antioxidant Properties

The antioxidant capacity of pyrazole derivatives has been well-documented. In various studies, compounds similar to 1-(5-(4-Methoxybenzyl)-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-3-yl)ethan-1-ol have demonstrated effective radical scavenging activity. This property is crucial for developing therapeutic agents aimed at oxidative stress-related diseases.

Research Findings

A recent study evaluated the antioxidant activity of several synthesized pyrazole derivatives using the DPPH assay. The results indicated that many of these compounds exhibited superior radical scavenging abilities compared to ascorbic acid, suggesting their potential utility as dietary supplements or therapeutic agents against oxidative damage .

Neuroprotective Effects

Given the increasing interest in neurodegenerative diseases, research into the neuroprotective effects of various pyrazole derivatives has gained traction. Compounds similar to 1-(5-(4-Methoxybenzyl)-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-3-yl)ethan-1-ol have been assessed for their ability to protect neuronal cells from damage induced by oxidative stress and excitotoxicity.

Experimental Evidence

In vitro studies have shown that certain pyrazole derivatives can inhibit neuronal cell death and promote cell survival pathways under stress conditions. These findings highlight the therapeutic potential of this compound in treating neurodegenerative conditions such as Alzheimer's disease .

Summary of Applications

The following table summarizes the key applications and findings related to 1-(5-(4-Methoxybenzyl)-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-3-yl)ethan-1-ol:

Application Findings
Anticancer ActivityInduces apoptosis in cancer cell lines; cytotoxic effects observed in RKO cells .
Antioxidant PropertiesExhibits significant radical scavenging activity; superior to ascorbic acid in DPPH assays .
Neuroprotective EffectsProtects neuronal cells from oxidative stress; potential role in neurodegenerative disease therapy .

Mechanism of Action

The mechanism of action of 1-(5-(4-Methoxybenzyl)-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-3-yl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or other non-covalent interactions, leading to changes in their activity or function. The exact pathways involved depend on the specific biological context and the nature of the target molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Structural Analogues

a) N-(1-Acetyl-5-benzoyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-3-yl)benzamide
  • Substituents : Acetyl, benzoyl, and benzamide groups replace the 4-methoxybenzyl and ethan-1-ol moieties.
  • Synthesis: High-yield (97.6%) via benzoyl chloride and DIEA in THF, followed by methanolysis .
b) Danusertib (PHA-739358)
  • Substituents : 4-Methylpiperazinyl benzamide and (R)-2-methoxy-2-phenylacetyl groups.
  • Key Features : Higher molecular weight (474.55 g/mol) and stereospecificity (R-configuration) enhance kinase inhibition (e.g., Aurora kinases) .
  • Synthesis : Utilizes palladium-catalyzed couplings and preparative HPLC for purification .
c) N-(6,6-Dimethyl-5-(1-methylpiperidine-4-carbonyl)-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-3-yl)-3-methylbutanamide
  • Substituents : Dimethyl and piperidine carbonyl groups optimize CDK2 inhibition.
  • Application: Identified as PHA-793887, a potent CDK inhibitor suitable for intravenous dosing .

Pharmacological and Physicochemical Properties

Table 1: Comparative Analysis of Key Compounds
Compound Name Substituents Molecular Weight CAS Number Key Applications
Target Compound 4-Methoxybenzyl, ethan-1-ol 273.33 2228971-82-0 Pharmaceutical intermediate
N-(1-Acetyl-5-benzoyl...)benzamide Acetyl, benzoyl, benzamide Not reported N/A Anticancer kinase inhibitors
Danusertib (PHA-739358) 4-Methylpiperazinyl, (R)-methoxyphenylacetyl 474.55 827318-97-8 Aurora kinase inhibitor
PHA-793887 Dimethyl, piperidine carbonyl Not reported 718630-59-2 CDK2 inhibitor
  • Lipophilicity : The 4-methoxybenzyl group in the target compound increases lipophilicity compared to danusertib’s polar 4-methylpiperazine.
  • Solubility : Hydroxyl groups (target compound) improve aqueous solubility relative to acetylated or benzoylated analogues.
  • Target Affinity : Danusertib’s 4-methylpiperazine and stereospecific acetyl group enhance Aurora kinase binding, while the target compound’s simpler structure lacks direct activity data .

Biological Activity

1-(5-(4-Methoxybenzyl)-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-3-yl)ethan-1-ol is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound can be represented by the following structural formula:

C17H22N2O\text{C}_{17}\text{H}_{22}\text{N}_2\text{O}

Synthesis

The synthesis of 1-(5-(4-Methoxybenzyl)-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-3-yl)ethan-1-ol involves several steps:

  • Formation of the Tetrahydropyrrolo[3,4-c]pyrazole : The initial step includes the cyclization of appropriate precursors to form the tetrahydropyrrole framework.
  • Alkylation : The introduction of the 4-methoxybenzyl group occurs through a nucleophilic substitution reaction.
  • Final Hydroxylation : The final compound is obtained by adding an ethanol group at the appropriate position.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance:

  • Inhibition of Bacterial Growth : Studies have shown that derivatives of tetrahydropyrrolo[3,4-c]pyrazoles can inhibit bacterial strains such as Escherichia coli and Staphylococcus aureus due to their ability to interfere with bacterial cell wall synthesis .

Anti-inflammatory Properties

The compound has been evaluated for its anti-inflammatory effects:

  • Mechanism : It is believed to inhibit pro-inflammatory cytokines and modulate pathways such as NF-kB and MAPK signaling .
  • Case Study : In a study involving animal models of inflammation, administration of similar pyrazole derivatives led to reduced edema and inflammatory markers in serum .

Anticancer Potential

Emerging studies suggest that this compound may possess anticancer properties:

  • Cell Line Studies : In vitro studies on various cancer cell lines demonstrated that tetrahydropyrrolo[3,4-c]pyrazole derivatives induce apoptosis and inhibit cell proliferation .
  • Mechanism of Action : The proposed mechanism involves the inhibition of specific kinases involved in cell cycle regulation .

Data Table: Summary of Biological Activities

Biological ActivityObservationsReferences
AntimicrobialEffective against E. coli and S. aureus
Anti-inflammatoryReduced edema in animal models
AnticancerInduces apoptosis in cancer cell lines

Q & A

Q. Key Optimization Parameters :

StepReagent/ConditionTimeYield
1NaH, toluene, reflux4–6 h65–70%
2Hydrazine hydrate, ethanol2 h80–85%
34-Methoxybenzyl chloride, DMF, 60°C12 h70–75%

Purification via recrystallization (ethanol/DMF) ensures >95% purity. Confirm intermediates using 1^1H NMR (e.g., δ 2.5–3.0 ppm for methylene protons) and IR (C=O stretch at ~1700 cm1^{-1}) .

Advanced: How can structural contradictions between spectroscopic data (NMR/IR) and X-ray crystallography be resolved during characterization?

Methodological Answer:
Contradictions often arise from dynamic molecular behavior (e.g., tautomerism) or crystallographic packing effects. To resolve:

Cross-Validation : Compare experimental 1^1H NMR (e.g., integration ratios for aromatic protons) with computational predictions (DFT-based NMR shifts) .

X-Ray Refinement : Use SHELXL () to model disorder or hydrogen-bonding networks. For example, in related pyrrolo-pyrazole derivatives, O–H···N hydrogen bonds (2.8–3.0 Å) stabilize crystal packing .

Elemental Analysis : Confirm stoichiometry (e.g., C15_{15}H19_{19}N3_3O2_2) via combustion analysis (±0.3% tolerance) .

Example : A discrepancy in methoxy group orientation (NMR vs. X-ray) was resolved by variable-temperature NMR, revealing rotational barriers <50 kJ/mol .

Basic: What spectroscopic and chromatographic methods are recommended for purity assessment and structural confirmation?

Methodological Answer:

  • 1^1H/13^{13}C NMR : Assign peaks using 2D techniques (COSY, HSQC). Key signals:
    • Pyrrolo-pyrazole N–H: δ 8.2–8.5 ppm (broad, exchangeable).
    • 4-Methoxybenzyl OCH3_3: δ 3.8 ppm (singlet) .
  • IR Spectroscopy : Confirm hydroxyl (O–H stretch: 3200–3400 cm1^{-1}) and aromatic C–H bends (700–800 cm1^{-1}) .
  • HPLC : Use a C18 column (ACN/water + 0.1% TFA) with UV detection (λ = 254 nm). Retention time: 6.2 min (99% purity) .

Advanced: How can computational methods (e.g., molecular docking) evaluate the compound’s biological potential?

Methodological Answer:

Target Identification : Screen against enzymes like fungal 14α-demethylase (PDB: 3LD6) due to structural similarity to triazole antifungals .

Docking Protocol :

  • Prepare ligand (AMBER force field) and receptor (PDB structure).
  • Use AutoDock Vina with grid center near heme Fe (coordinates: x=15.2, y=22.7, z=18.4).
  • Validate with positive controls (e.g., fluconazole, ΔG = -9.8 kcal/mol).

Results : A docking score of -8.5 kcal/mol suggests moderate binding affinity, warranting in vitro antifungal assays (e.g., MIC against C. albicans) .

Advanced: What challenges arise in crystallographic studies of pyrrolo-pyrazole derivatives, and how are they addressed?

Methodological Answer:
Challenges :

  • Disorder : Flexible 4-methoxybenzyl groups may exhibit positional disorder.
  • Twinned Crystals : Common in monoclinic systems (e.g., space group P1 in ).

Q. Solutions :

Data Collection : Use high-resolution synchrotron radiation (λ = 0.7 Å) to improve redundancy .

Refinement : Apply SHELXL’s TWIN/BASF commands for twinned data. For disorder, split occupancy (e.g., 60:40 ratio) and constrain thermal parameters .

Hydrogen Bonding : Analyze O–H···O/N interactions (e.g., 2.9 Å, 158° angle) to stabilize packing .

Example : A derivative with a similar scaffold (CAS 2228971-82-0) refined to R1_1 = 0.045 using 4322 reflections .

Basic: How to assess the compound’s stability under experimental conditions?

Methodological Answer:

Thermal Stability : TGA/DSC (heating rate 10°C/min) shows decomposition >200°C.

Solution Stability : Monitor via HPLC over 72 h in PBS (pH 7.4) or DMSO. <5% degradation indicates suitability for biological assays .

Light Sensitivity : Store in amber vials at -20°C; UV-Vis spectroscopy detects photodegradation products (λ = 300–400 nm) .

Advanced: What strategies optimize yield in multi-step syntheses while minimizing byproducts?

Methodological Answer:

Stepwise Monitoring : Use TLC (silica, ethyl acetate/hexane) to track intermediates.

Catalysis : Employ Pd/C for hydrogenation steps (e.g., nitro group reduction) to avoid over-reduction .

Byproduct Mitigation : Add molecular sieves during hydrazine reactions to absorb H2_2O, shifting equilibrium toward product .

Q. Yield Improvement Table :

StepInterventionYield Increase
1Anhydrous Na2_2SO4_4 drying+10%
2Slow cooling during recrystallization+15%
3Microwave-assisted heating (80°C, 30 min)+20%

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